(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

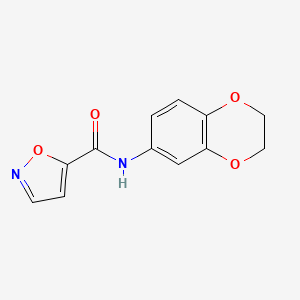

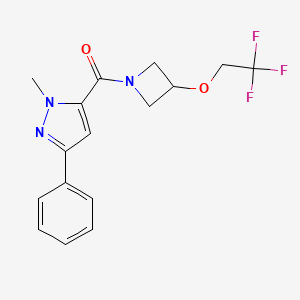

“(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a chemical compound with a molecular formula of C7H12N4O2 . It is a derivative of tetrazole, a class of compounds that play a significant role in living organisms with a broad range of pharmacological activities .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid”, often involves the reaction of sodium azide with nitriles . This reaction proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The molecular structure of “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” consists of a tetrazole ring attached to a pentanoic acid chain with a methyl group at the 3rd carbon . The molecular weight of this compound is approximately 184.196 Da .Chemical Reactions Analysis

Tetrazole derivatives, including “(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid”, can undergo a variety of chemical reactions. For instance, they can be synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . They can also be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor .Physical And Chemical Properties Analysis

“(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Tetrazole-Containing Derivatives

Tetrazole-containing derivatives of similar structures, such as 4-amino-3-phenylbutanoic acid, have been synthesized through reactions utilizing amino and carboxy terminal groups. These derivatives are created by replacing the terminal amino group with a tetrazol-1-yl fragment, leading to compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid. Such compounds have potential applications in drug design and material science due to their unique structural and functional properties (Putis, Shuvalova, & Ostrovskii, 2008).

Electrochemical Properties

Research on N‑benzoyl derivatives of isoleucine, including compounds structurally related to (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid, has shown significant improvements in the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These findings underscore the potential of such compounds in enhancing the performance of supercapacitors and other energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

Luminescent Sensing and Photocatalytic Applications

Coordination polymers derived from similar structural frameworks exhibit luminescent sensing capabilities for Fe(III) ions and photocatalytic activities for degrading methylene blue. These properties suggest applications in environmental monitoring and remediation, highlighting the utility of such compounds in the development of new materials for sensing and photocatalysis (Zhao, Qin, Li, & Cui, 2018).

Microbial Pathogen Metabolism

Compounds structurally related to lipoic acid, which share similarities with (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid, play crucial roles in the metabolism of microbial pathogens. These compounds serve as enzyme cofactors essential for intermediate metabolism, impacting pathogenesis and virulence in various organisms. This area of research offers insights into microbial biochemistry and potential targets for antimicrobial drug development (Spalding & Prigge, 2010).

Biofuel Production

Metabolic engineering research has explored the synthesis of pentanol isomers from microbial fermentations, involving compounds structurally similar to (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid. These efforts aim to develop microbial strains capable of producing biofuels, demonstrating the potential of such compounds in renewable energy technologies (Cann & Liao, 2009).

特性

IUPAC Name |

(2S,3R)-3-methyl-2-(tetrazol-1-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-5(2)6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFWZCIQNAKHY-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=NN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N1C=NN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2769599.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)

![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)

![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)